molecular formula C26H27N5O2 B2838063 1-(2-methylphenyl)-6-[2-oxo-2-(1,2,3,4-tetrahydroquinolin-1-yl)ethyl]-4-(propan-2-yl)-1H,6H,7H-pyrazolo[3,4-d]pyridazin-7-one CAS No. 946204-41-7

1-(2-methylphenyl)-6-[2-oxo-2-(1,2,3,4-tetrahydroquinolin-1-yl)ethyl]-4-(propan-2-yl)-1H,6H,7H-pyrazolo[3,4-d]pyridazin-7-one

Cat. No.: B2838063
CAS No.: 946204-41-7
M. Wt: 441.535
InChI Key: ZHEVYKGZCRMYDE-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

This compound belongs to the pyrazolo[3,4-d]pyridazinone class, characterized by a fused heterocyclic core with a 1,2,3,4-tetrahydroquinoline moiety and a 2-methylphenyl substituent. Its structural complexity arises from the integration of a propan-2-yl group at position 4 and a 2-oxoethyl linker bridging the pyridazinone core to the tetrahydroquinoline system.

Properties

IUPAC Name

6-[2-(3,4-dihydro-2H-quinolin-1-yl)-2-oxoethyl]-1-(2-methylphenyl)-4-propan-2-ylpyrazolo[3,4-d]pyridazin-7-one
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C26H27N5O2/c1-17(2)24-20-15-27-31(21-12-6-4-9-18(21)3)25(20)26(33)30(28-24)16-23(32)29-14-8-11-19-10-5-7-13-22(19)29/h4-7,9-10,12-13,15,17H,8,11,14,16H2,1-3H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

ZHEVYKGZCRMYDE-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=CC=CC=C1N2C3=C(C=N2)C(=NN(C3=O)CC(=O)N4CCCC5=CC=CC=C54)C(C)C
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C26H27N5O2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

441.5 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 1-(2-methylphenyl)-6-[2-oxo-2-(1,2,3,4-tetrahydroquinolin-1-yl)ethyl]-4-(propan-2-yl)-1H,6H,7H-pyrazolo[3,4-d]pyridazin-7-one involves multiple steps, starting from readily available starting materials. The key steps typically include the formation of the pyrazolo[3,4-d]pyridazinone core, followed by the introduction of the quinoline and isopropyl groups. Common reagents used in these reactions include various catalysts, solvents, and protective groups to ensure the desired selectivity and yield.

Industrial Production Methods

Industrial production of this compound would likely involve optimization of the synthetic route to maximize yield and minimize costs. This could include the use of continuous flow reactors, high-throughput screening of reaction conditions, and the development of scalable purification methods.

Chemical Reactions Analysis

Types of Reactions

1-(2-methylphenyl)-6-[2-oxo-2-(1,2,3,4-tetrahydroquinolin-1-yl)ethyl]-4-(propan-2-yl)-1H,6H,7H-pyrazolo[3,4-d]pyridazin-7-one can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized to introduce additional functional groups or modify existing ones.

    Reduction: Reduction reactions can be used to alter the oxidation state of the compound, potentially leading to different biological activities.

    Substitution: Various substitution reactions can be performed to replace specific atoms or groups within the molecule.

Common Reagents and Conditions

Common reagents used in these reactions include oxidizing agents (e.g., hydrogen peroxide, potassium permanganate), reducing agents (e.g., sodium borohydride, lithium aluminum hydride), and various nucleophiles and electrophiles for substitution reactions. Reaction conditions such as temperature, solvent, and pH are carefully controlled to achieve the desired outcome.

Major Products Formed

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation might yield hydroxylated derivatives, while reduction could produce more saturated analogs.

Scientific Research Applications

The compound "1-(2-methylphenyl)-6-[2-oxo-2-(1,2,3,4-tetrahydroquinolin-1-yl)ethyl]-4-(propan-2-yl)-1H,6H,7H-pyrazolo[3,4-d]pyridazin-7-one" is a complex organic molecule with potential applications in various scientific fields. This article delves into its applications, particularly in medicinal chemistry and pharmacology, based on existing literature and research findings.

Anticancer Activity

Research indicates that compounds with similar structures to pyrazolo[3,4-d]pyridazines exhibit significant anticancer properties. For instance, derivatives of pyrazolo[3,4-d]pyridazine have been studied for their ability to inhibit cancer cell proliferation through various mechanisms, including the induction of apoptosis and cell cycle arrest. The incorporation of the tetrahydroquinoline structure may enhance these effects by improving binding affinity to cancer-related targets.

Antimicrobial Properties

Several studies have reported that pyrazolo derivatives possess antimicrobial activity against a range of pathogens. The unique structural features of "this compound" could lead to novel antimicrobial agents that target resistant strains of bacteria and fungi.

Neuroprotective Effects

The tetrahydroquinoline component suggests potential neuroprotective applications. Compounds with similar frameworks have been investigated for their ability to protect neuronal cells from oxidative stress and apoptosis. This suggests a possible role in treating neurodegenerative diseases such as Alzheimer's and Parkinson's disease.

Case Study 1: Anticancer Screening

A study conducted on pyrazolo[3,4-d]pyridazine derivatives demonstrated that compounds with similar functional groups significantly inhibited the growth of various cancer cell lines (e.g., MCF-7 breast cancer cells). The mechanism involved the modulation of apoptotic pathways and cell cycle regulation.

Case Study 2: Antimicrobial Testing

In another investigation, derivatives were synthesized and tested against Gram-positive and Gram-negative bacteria. Results indicated that certain modifications to the pyrazolo structure enhanced antimicrobial activity compared to standard antibiotics.

Case Study 3: Neuroprotection in Animal Models

Research involving animal models of neurodegeneration showed that compounds related to this structure exhibited protective effects against neurotoxic agents. Behavioral tests indicated improved cognitive function and reduced neuronal loss.

Mechanism of Action

The mechanism of action of 1-(2-methylphenyl)-6-[2-oxo-2-(1,2,3,4-tetrahydroquinolin-1-yl)ethyl]-4-(propan-2-yl)-1H,6H,7H-pyrazolo[3,4-d]pyridazin-7-one involves its interaction with specific molecular targets and pathways. These interactions can lead to various biological effects, such as inhibition of enzymes, modulation of receptor activity, or interference with cellular signaling pathways. Detailed studies are required to elucidate the exact mechanism and identify the key molecular targets.

Comparison with Similar Compounds

Comparison with Structurally Similar Compounds

Structural Analogues and Substituent Effects

The compound shares core features with pyrazolo-fused heterocycles, such as 3,6-dimethyl-1-phenyl-1H-pyrazolo[3,4-d][1,3]oxazin-4-one () and 4-aryl-5-cyano-3-methyl-1-phenyl-7H-pyrazolo[3,4-b]-pyridin-6-one (). Key differences include:

  • Tetrahydroquinoline vs. Phenyl Groups: The 1,2,3,4-tetrahydroquinoline substituent in the target compound may enhance lipophilicity and receptor-binding specificity compared to simpler phenyl groups in analogs like compound 10e from .
  • Propan-2-yl vs.

Bioactivity Profiles

Compound Name / ID Core Structure Key Substituents Bioactivity (IC₅₀ or Similar Metric) Reference
Target Compound Pyrazolo[3,4-d]pyridazin-7-one 1-(2-methylphenyl), tetrahydroquinoline Not reported N/A
3,6-Dimethyl-5-(4-nitrobenzylideneamino)-1-phenyl-1,5-dihydropyrazolo[3,4-d]pyrimidin-4-one (10e) Pyrazolo[3,4-d]pyrimidin-4-one 4-nitrobenzylideneamino, phenyl IC₅₀ = 11 µM (MCF-7 cells)
Aglaithioduline (Phytocompound) Not specified Alkaloid-like structure ~70% similarity to SAHA (HDAC8 inhibition)
ZINC00027361 (Kinase Inhibitor) GSK3 inhibitor scaffold Not detailed Similarity >50% to ChEMBL inhibitors
  • Antitumor Activity: Compound 10e () demonstrates potent activity against MCF-7 breast cancer cells, attributed to the electron-withdrawing nitro group enhancing DNA intercalation or kinase inhibition . The tetrahydroquinoline group in the target compound may similarly modulate kinase targets but with distinct pharmacokinetic properties.
  • Structural Similarity Metrics : Computational methods like Tanimoto coefficients () and molecular fingerprinting () suggest that substitutions on the pyrazolo core significantly influence bioactivity. For example, aglaithioduline’s ~70% similarity to SAHA (a histone deacetylase inhibitor) highlights the role of substituent alignment in target engagement .

Key Research Findings and Implications

Substituent-Driven Bioactivity: The tetrahydroquinoline and propan-2-yl groups in the target compound may improve blood-brain barrier penetration or kinase selectivity relative to phenyl/methyl-substituted analogs .

Computational Predictions : Molecular similarity tools (–7, 9) predict that the compound’s bioactivity profile could overlap with kinase inhibitors or HDAC-targeting agents, warranting experimental validation.

Synthetic Challenges : The compound’s structural complexity necessitates advanced purification techniques, such as LC-MS dereplication (), to ensure reproducibility in bioactivity studies .

Biological Activity

The compound 1-(2-methylphenyl)-6-[2-oxo-2-(1,2,3,4-tetrahydroquinolin-1-yl)ethyl]-4-(propan-2-yl)-1H,6H,7H-pyrazolo[3,4-d]pyridazin-7-one is a member of the pyrazolo[3,4-d]pyridazinone family, which has garnered attention for its diverse biological activities. This article aims to compile and synthesize existing research findings on the biological activity of this compound, focusing on its potential therapeutic applications.

Synthesis and Structure

The synthesis of pyrazolo[3,4-d]pyridazinones typically involves multi-step organic reactions. The specific compound contains a complex structure that includes a tetrahydroquinoline moiety and a propan-2-yl group. Understanding its structural characteristics is crucial for elucidating its biological activity.

Anticancer Activity

Several studies have highlighted the anticancer potential of pyrazolo[3,4-d]pyridazinones. For instance:

  • Compound 10h from a related study exhibited significant inhibition of fibroblast growth factor receptors (FGFRs), which are critical targets in cancer therapy. It demonstrated an IC50 value of 114.5 nmol/L against FGFR1 and showed potent antitumor efficacy in xenograft models with a tumor growth inhibition (TGI) of 91.6% at a dose of 50 mg/kg .

Antileishmanial Activity

In another study focusing on the antileishmanial properties of pyrazolo[3,4-d]pyridazinones:

  • A series of compounds were tested against Leishmania amazonensis, revealing several derivatives with IC50 values ranging from 11.7 to 40.3 µM for promastigote forms and lower values for axenic amastigote forms . The selectivity index for the most active compound was reported as high as 59.9, indicating promising therapeutic potential.

Inhibition of Enzymes

Research has also explored the enzyme inhibitory effects of pyrazolo[3,4-d]pyridazinones:

  • The compounds showed significant inhibition against various kinases involved in cancer signaling pathways. For example, structure-activity relationship (SAR) studies indicated that modifications to the pyrazolo ring could enhance selectivity and potency against specific targets .

Case Studies and Research Findings

StudyCompound TestedActivityIC50 ValuesNotes
Pyrazolo[3,4-d]pyridazinonesAntileishmanial11.7 - 40.3 µMHigh selectivity index
Compound 10hAnticancer (FGFR)114.5 nmol/LTGI = 91.6% in xenograft model
Pyridinone derivativesIDH1 inhibitionNot specifiedInhibitory effects on mutant forms

Structure-Activity Relationship (SAR)

Understanding the SAR is vital for optimizing the biological activity of these compounds:

  • Modifications at specific positions on the pyrazolo ring can significantly alter potency and selectivity against target enzymes.
  • For instance, introducing certain functional groups can improve binding affinity to FGFRs or enhance antileishmanial activity .

Q & A

Basic: What are the optimal synthetic routes for this compound, and how can reaction efficiency be monitored?

Answer:
The synthesis typically involves multi-step reactions starting from pyrazole and pyridazine precursors. Key steps include:

  • Nucleophilic substitution to introduce the tetrahydroquinoline moiety at the 6-position .
  • Coupling reactions (e.g., Suzuki-Miyaura cross-coupling) for aryl group attachment, using Pd(PPh₃)₄ as a catalyst in degassed DMF/water mixtures .
  • Purification via column chromatography or recrystallization to isolate the final product .
    Monitoring methods:
  • NMR spectroscopy tracks reaction progress by observing peak shifts (e.g., disappearance of starting material signals) .
  • HPLC assesses purity (>95% required for pharmacological studies) .

Basic: How is the compound’s structural integrity confirmed post-synthesis?

Answer:
Structural validation employs:

  • Single-crystal X-ray diffraction for unambiguous confirmation of the pyrazolo-pyridazinone core and substituent positions .
  • High-resolution mass spectrometry (HRMS) to verify molecular formula (e.g., C₂₅H₂₈N₆O₂) .
  • IR spectroscopy to identify functional groups (e.g., C=O stretch at ~1700 cm⁻¹ for the oxoethyl group) .

Advanced: How can reaction yields be optimized for large-scale synthesis?

Answer:
Yield optimization requires:

  • Solvent screening : Polar aprotic solvents (e.g., DMF) enhance solubility of intermediates, while toluene improves selectivity in coupling steps .
  • Catalyst tuning : Pd(PPh₃)₄ outperforms Pd(OAc)₂ in cross-coupling reactions, reducing side-product formation .
  • Temperature control : Maintaining 80–100°C during cyclization steps minimizes decomposition .
  • Inert atmosphere : Argon or nitrogen prevents oxidation of sensitive intermediates (e.g., tetrahydroquinoline derivatives) .

Advanced: What strategies address contradictions in biological activity data across derivatives?

Answer:
Discrepancies in activity (e.g., IC₅₀ variations) arise from:

  • Substituent electronic effects : Electron-withdrawing groups on the tetrahydroquinoline moiety may enhance target binding but reduce solubility .
  • Stereochemical factors : Epimerization at chiral centers during synthesis can alter activity; chiral HPLC or circular dichroism (CD) resolves this .
    Mitigation:
  • Structure-activity relationship (SAR) studies systematically vary substituents while holding reaction conditions constant .
  • Dose-response assays under standardized protocols (e.g., fixed cell lines, ATP-based viability tests) reduce variability .

Advanced: How are computational methods used to predict reactivity or binding modes?

Answer:

  • Density functional theory (DFT) calculates electron density maps to identify nucleophilic/electrophilic sites (e.g., the pyridazinone ring’s C-3 position) .
  • Molecular docking (AutoDock Vina) models interactions with targets like kinase domains, prioritizing derivatives with predicted ΔG < -9 kcal/mol .
  • MD simulations assess stability of ligand-target complexes over 100-ns trajectories, filtering unstable binding poses .

Advanced: What analytical challenges arise in characterizing degradation products?

Answer:
Degradation under stress (e.g., heat, light) produces:

  • Oxidation byproducts : Tetrahydroquinoline ring aromatization detected via LC-MS (mass shift +2 Da for O₂ incorporation) .
  • Hydrolysis products : Cleavage of the acetamide group identified by NMR (appearance of carboxylic acid protons at δ 12–13 ppm) .
    Resolution:
  • Tandem MS/MS fragments ions to assign structures .
  • Isotopic labeling (e.g., D₂O in hydrolysis studies) tracks proton exchange kinetics .

Advanced: How is the compound’s pharmacokinetic profile evaluated preclinically?

Answer:

  • In vitro assays :
    • Microsomal stability (human liver microsomes) measures metabolic half-life .
    • Caco-2 permeability predicts intestinal absorption (Papp > 1 × 10⁻⁶ cm/s indicates suitability for oral dosing) .
  • In vivo studies :
    • Plasma concentration-time curves in rodents quantify bioavailability .
    • Mass spectrometry imaging (MSI) maps tissue distribution .

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.